molecular formula C10H6BrF3N2O5 B13973099 5-Bromo-3-nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic Acid Methyl Ester

5-Bromo-3-nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic Acid Methyl Ester

Cat. No.: B13973099
M. Wt: 371.06 g/mol
InChI Key: TULSVKLQZRRLIQ-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic Acid Methyl Ester is a complex organic compound that features a bromine atom, a nitro group, and a trifluoroacetylamino group attached to a benzoic acid methyl ester backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic Acid Methyl Ester typically involves multi-step organic reactions. A possible synthetic route might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Bromination: Addition of the bromine atom to the aromatic ring.

    Acylation: Introduction of the trifluoroacetylamino group.

    Esterification: Formation of the methyl ester from the carboxylic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution.

    Substitution: The trifluoroacetylamino group can be modified through various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Amino derivatives: From the reduction of the nitro group.

    Substituted benzoic esters: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for more complex molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

    Biochemical Probes: Used to study enzyme interactions and protein functions.

Medicine

    Drug Development: Potential precursor for pharmaceutical compounds.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 5-Bromo-3-nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic Acid Methyl Ester would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-nitrobenzoic Acid Methyl Ester: Lacks the trifluoroacetylamino group.

    3-Nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic Acid Methyl Ester: Lacks the bromine atom.

Uniqueness

The presence of the trifluoroacetylamino group and the bromine atom in 5-Bromo-3-nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic Acid Methyl Ester makes it unique, potentially offering distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C10H6BrF3N2O5

Molecular Weight

371.06 g/mol

IUPAC Name

methyl 5-bromo-3-nitro-2-[(2,2,2-trifluoroacetyl)amino]benzoate

InChI

InChI=1S/C10H6BrF3N2O5/c1-21-8(17)5-2-4(11)3-6(16(19)20)7(5)15-9(18)10(12,13)14/h2-3H,1H3,(H,15,18)

InChI Key

TULSVKLQZRRLIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])NC(=O)C(F)(F)F

Origin of Product

United States

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